![molecular formula C11H15N5 B2904668 N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide CAS No. 326010-70-2](/img/structure/B2904668.png)

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

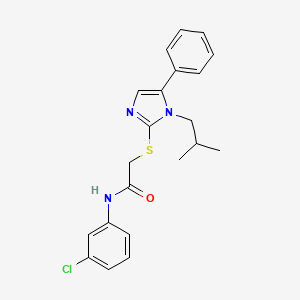

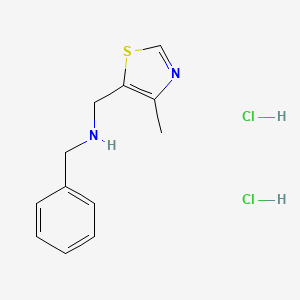

“N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide” is an organic compound that contains an aminomethyl group . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of amines with aldehydes or ketones to form imine derivatives, also known as Schiff bases . The imidazolin-2-imino group, an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines, is often used in these reactions . The exocyclic nitrogen atom in this group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Molecular Structure Analysis

The molecular structure of “N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide” is characterized by the presence of an aminomethyl group and an imidazolin-2-imino group . The exocyclic nitrogen atom in the imidazolin-2-imino group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Applications De Recherche Scientifique

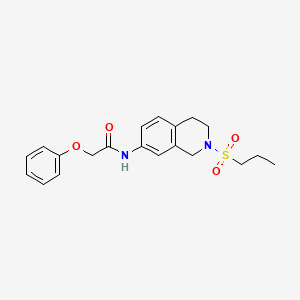

Synthesis of N-Heterocyclic Compounds

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide: , as an amidine, plays a crucial role in the synthesis of various N-heterocyclic compounds . These compounds are integral to many biologically active molecules, making their synthesis a significant area of study in synthetic chemistry . Amidines serve as dual nucleophiles, reacting with alkynes, aldehydes, ketones, and other compounds to construct diversified N-heterocycles .

Transition Metal-Catalyzed Reactions

This compound is used as a versatile precursor in transition metal-catalyzed reactions . It facilitates the construction of N-heterocyclic compounds through direct C–H bond activation of amidines, which is a successful methodology in heterocyclic synthesis . This process aligns with environmental impact considerations and the principles of atomic and step economy .

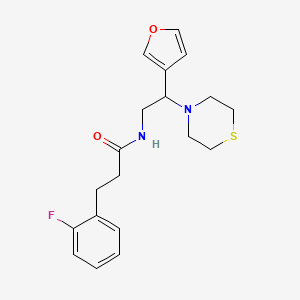

Main Group Chemistry

In main group chemistry, N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide is utilized for its electron-donating character, which is enhanced by the delocalization of cationic charge density into the imidazoline ring . This property makes it an excellent choice for stabilizing electron-deficient species and has led to its application in creating pincer complexes and other reactive species .

Metal-Free Catalysis

The compound demonstrates catalytic activity in the dehydrocoupling of amine–boranes . This showcases its potential in metal-free catalysis, particularly for reactions that involve the dehydrocoupling of MeNH2·BH3 to yield [MeNBH]3 and oligomeric aminoboranes .

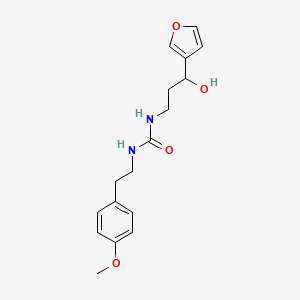

Structural Modification of Natural Products

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide: can be employed in the structural modification of natural products. The introduction of amino acids into natural products is expected to improve their solubility, activity, and minimize adverse effects . This application is particularly relevant in drug discovery and development .

Coordination Chemistry

The compound’s imidazolin-2-imino group is a potent electron pair donor, which is recognized for its role as a strong electron-donor atom in ligand systems . This feature is exploited in coordination chemistry to stabilize highly reactive species and facilitate the synthesis of low-coordinate heavier group 14 elements .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes like beta-secretase 1 . This enzyme plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity

Biochemical Pathways

Compounds that target beta-secretase 1 are often involved in pathways related to the processing of app .

Result of Action

Compounds that interact with beta-secretase 1 may influence the processing of app, potentially affecting cellular functions .

Propriétés

IUPAC Name |

N-(diaminomethylidene)-2-methyl-2,3-dihydroindole-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-7-6-8-4-2-3-5-9(8)16(7)11(14)15-10(12)13/h2-5,7H,6H2,1H3,(H5,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDVPAOUUJQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2904585.png)

![[(2S,3R,4S,5R,6R)-3-[5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2904586.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2904591.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)

![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)

![N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2904607.png)